![molecular formula C22H22N4O2 B11020877 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11020877.png)
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 1 , is a synthetic organic compound. Let’s break down its structure:
- The core structure consists of an indole moiety (1H-indol-1-yl) linked to a quinazolinone ring (4-oxoquinazolin-3(4H)-yl) via an ethyl spacer.
- The methyl group at the 4-position of the indole ring adds steric bulk and influences its properties.
Preparation Methods
The synthesis of Compound 1 involves coupling tryptamine (1) with ibuprofen (2) through an amide bond formation. Here’s the synthetic route:
Reaction: Reaction between tryptamine (1) and ibuprofen (2) using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent.
Result: N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (Compound 1).
Chemical Reactions Analysis
Compound 1 may undergo various reactions, including:
Amide Formation: The key reaction in its synthesis involves the coupling of an amine (tryptamine) with a carboxylic acid (ibuprofen) using DCC.
Oxidation/Reduction: Depending on the substituents, Compound 1 could undergo oxidation or reduction reactions.
Substitution: The ethyl group may be substituted under appropriate conditions.
Scientific Research Applications
Compound 1 finds applications in:
Medicinal Chemistry: Investigating its potential as an anti-inflammatory or analgesic agent due to its structural resemblance to ibuprofen.
Biological Studies: Exploring its effects on cellular pathways and receptors.
Drug Development: Designing derivatives based on its scaffold.
Mechanism of Action
The precise mechanism of Compound 1 remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While Compound 1 is unique due to its hybrid structure, similar compounds include:
Ibuprofen (2): The parent compound, known for its anti-inflammatory properties.
Tryptamine (1): A natural compound with diverse biological activities.
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(4-methylindol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C22H22N4O2/c1-16-5-4-8-20-17(16)9-12-25(20)14-11-23-21(27)10-13-26-15-24-19-7-3-2-6-18(19)22(26)28/h2-9,12,15H,10-11,13-14H2,1H3,(H,23,27) |
InChI Key |
WKRBKXJFVMNWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11020795.png)
![{1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11020796.png)
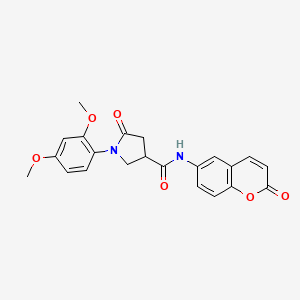
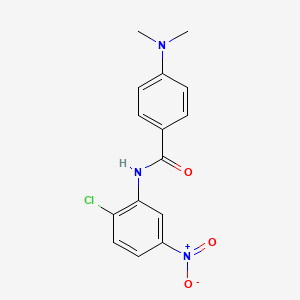
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B11020804.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11020808.png)
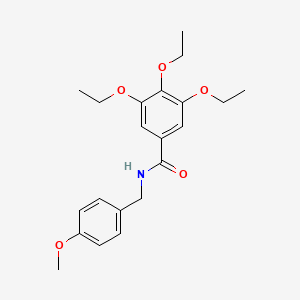
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11020811.png)
![5-oxo-N-[1-(propan-2-yl)-1H-indol-4-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11020816.png)
![N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11020817.png)
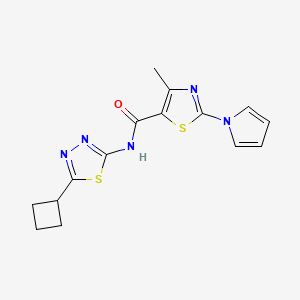
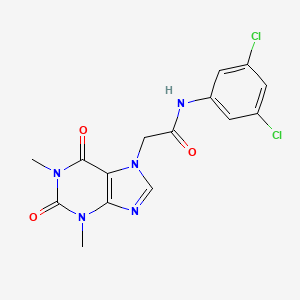
![methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11020833.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11020848.png)
